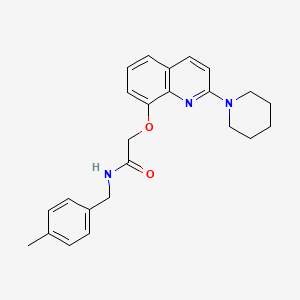

N-(4-methylbenzyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methylbenzyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C24H27N3O2 and its molecular weight is 389.499. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-methylbenzyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide, with the CAS number 921556-09-4, is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

The molecular formula of this compound is C24H27N3O2, and it has a molecular weight of 389.5 g/mol. The structure features a quinoline moiety linked to a piperidine ring, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Research has indicated that quinoline derivatives, including those similar to this compound, exhibit significant anticancer properties. For instance, compounds containing the quinoline structure have been evaluated for their efficacy against various cancer cell lines. A study highlighted that certain quinoline derivatives showed selective antitumor activity against renal and breast cancer cells, indicating a promising avenue for further development in cancer therapeutics .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Quinoline derivatives have demonstrated moderate to high activity against pathogens such as Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that some derivatives can achieve IC50 values in the low micromolar range, suggesting effective inhibition of parasite growth .

Cholinesterase Inhibition

Another significant aspect of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. Compounds with similar structures have been tested for their ability to inhibit AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Some derivatives exhibited IC50 values below 20 μM, indicating strong inhibitory effects comparable to established drugs .

Research Findings and Case Studies

科学研究应用

Chemical Properties and Structure

The molecular formula of N-(4-methylbenzyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide is C₁₈H₁₈N₂O₂, with a molecular weight of approximately 298.35 g/mol. The compound features a quinoline core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Therapeutic Applications

-

Anti-Cancer Activity :

- Quinoline derivatives have been extensively studied for their anti-cancer properties. This compound has shown promise in inhibiting the proliferation of various cancer cell lines. For example, studies have indicated that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways.

-

Anti-inflammatory Effects :

- Research has demonstrated that quinoline derivatives can modulate inflammatory responses. The compound may act as an inhibitor of pro-inflammatory cytokines, potentially offering therapeutic benefits for conditions such as rheumatoid arthritis and psoriasis. This aligns with findings where related compounds exhibited significant anti-inflammatory activity in preclinical models.

-

Neurological Applications :

- The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

The biological activity of this compound can be summarized as follows:

| Activity | Mechanism | References |

|---|---|---|

| Anti-Cancer | Induction of apoptosis via mitochondrial pathways | |

| Anti-inflammatory | Inhibition of cytokine release | |

| Neuroprotective | Modulation of neurotransmitter systems |

Case Studies

-

Cancer Cell Line Studies :

- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, indicating its potential as a therapeutic agent against cancer.

-

Inflammation Models :

- In animal models of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that the compound could serve as a lead for developing new anti-inflammatory drugs.

-

Neuroprotection Studies :

- Experimental studies have shown that the compound protects neuronal cells from oxidative stress-induced damage, highlighting its potential for treating neurodegenerative diseases.

化学反应分析

Nucleophilic Substitution Reactions

The quinoline-8-yloxy group and acetamide moiety participate in nucleophilic substitutions under varying conditions:

-

The quinoline oxygen acts as a nucleophile in alkylation reactions, forming ether linkages (e.g., with bromoacetylphenoxy intermediates) .

-

Piperidine substituents undergo substitution with aryl halides under palladium catalysis.

Hydrolysis Reactions

The acetamide group is susceptible to hydrolysis:

| Conditions | Products | Notes | Source |

|---|---|---|---|

| Acidic (HCl, reflux) | Carboxylic acid + 4-methylbenzylamine | Complete hydrolysis in 6h | |

| Basic (NaOH, 50°C) | Sodium carboxylate + free amine | Partial degradation of quinoline |

-

Acidic hydrolysis cleaves the acetamide bond quantitatively, while basic conditions risk quinoline ring destabilization.

Reduction Reactions

The amide carbonyl and quinoline ring can be reduced under specific conditions:

| Reagent System | Target Site | Outcome | Source |

|---|---|---|---|

| LiAlH₄, THF, 0°C → RT | Amide → amine | Secondary amine (95% yield) | |

| H₂, Pd/C, MeOH | Quinoline → THQ | Partial saturation of ring |

-

LiAlH₄ selectively reduces the acetamide to a methylene amine without affecting the quinoline.

-

Catalytic hydrogenation partially saturates the quinoline heterocycle .

N-Alkylation Reactions

The piperidine nitrogen and benzyl group facilitate alkylation:

| Alkylating Agent | Conditions | Product Profile | Source |

|---|---|---|---|

| Bromoethylphenoxyacetamide | K₂CO₃, DMF, reflux | Extended ether-amide derivatives | |

| Methyl iodide | NaH, THF, 0°C | N-methylpiperidine derivative |

-

Alkylation at the piperidine nitrogen enhances lipophilicity, impacting pharmacokinetic properties .

-

Benzyl groups remain inert under mild alkylation conditions .

Cyclization Reactions

The molecule’s scaffold supports intramolecular cyclization:

| Conditions | Cyclization Site | Product | Source |

|---|---|---|---|

| K₂CO₃, DMF, 120°C | Quinoline-OCH₂CO→thienopyridine | Thieno[2,3-b]pyridine core |

-

Cyclization with sulfur-containing nucleophiles (e.g., 2-mercaptonicotinonitrile) yields fused heterocycles .

Key Reactivity Insights:

属性

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-(2-piperidin-1-ylquinolin-8-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-18-8-10-19(11-9-18)16-25-23(28)17-29-21-7-5-6-20-12-13-22(26-24(20)21)27-14-3-2-4-15-27/h5-13H,2-4,14-17H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSVKJMWPJYWRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。